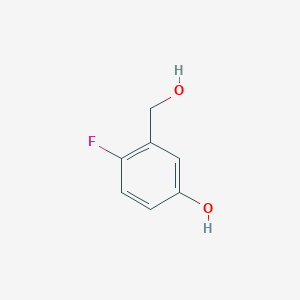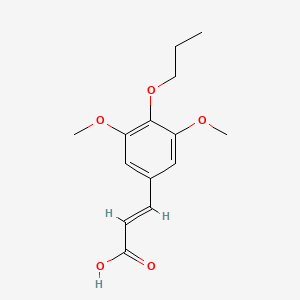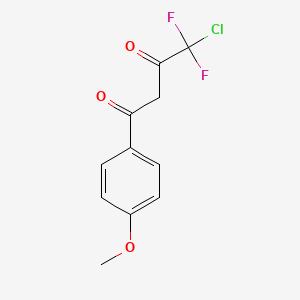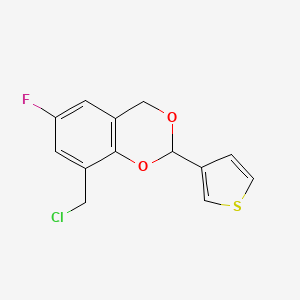
4-Fluoro-3-(hydroxyméthyl)phénol
Vue d'ensemble
Description
4-Fluoro-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is characterized by a phenol ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position
Applications De Recherche Scientifique
4-Fluoro-3-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring phenols.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of SM cross-coupling reactions, 4-Fluoro-3-(hydroxymethyl)phenol may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Given its use in sm cross-coupling reactions , it is likely that it affects pathways related to carbon–carbon bond formation.
Pharmacokinetics
Its molecular weight is 14213 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Given its use in sm cross-coupling reactions , it is likely that it facilitates the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(hydroxymethyl)phenol. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of 4-Fluoro-3-(hydroxymethyl)phenol.
Analyse Biochimique
Biochemical Properties
It is known that fluoro-phenols can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that fluoro-phenols can have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoro-phenols can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fluoro-phenols can have various effects over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that fluoro-phenols can have various effects at different dosages . These can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fluoro-phenols can be involved in various metabolic pathways . These can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that fluoro-phenols can be transported and distributed in various ways . These can include interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
It is known that fluoro-phenols can be localized to various subcellular compartments . These can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-Fluoro-3-(hydroxymethyl)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields 4-fluoro-3-carboxyphenol.
- Reduction of the phenol ring produces 4-fluoro-3-(hydroxymethyl)cyclohexanol.
- Substitution reactions result in various derivatives depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
4-Fluorophenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxymethylphenol: Lacks the fluorine atom, resulting in different biological activity and chemical properties.
4-Fluoro-3-methylphenol: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness: 4-Fluoro-3-(hydroxymethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-fluoro-3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGNKMOOSLLPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)
![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)
![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)



![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

